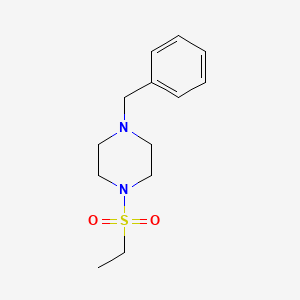

1-Benzyl-4-(ethylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-ethylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-2-18(16,17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOPOCKDPBGDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Piperazine

The introduction of a benzyl group to piperazine is a critical first step. In analogous syntheses, such as the preparation of 1-benzyl-4-piperidone, benzyl halides (e.g., benzyl bromide) react with piperidine or piperazine precursors in the presence of a base. For example:

-

Method from 1-Benzyl-4-piperidone synthesis : A mixture of 4-piperidone monohydrate hydrochloride and potassium carbonate in dry DMF reacts with benzyl bromide at 65°C for 14 hours, yielding 89.28% of the benzylated product.

-

Adaptation for Piperazine : Piperazine’s secondary amines require selective benzylation. Using a stoichiometric excess of benzyl bromide (1.2–1.5 equivalents) and a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C ensures mono-benzylation.

Sulfonylation of Piperazine

The introduction of an ethylsulfonyl group typically involves reacting the secondary amine with ethylsulfonyl chloride. Key considerations include:

-

Base Selection : Triethylamine or pyridine neutralizes HCl byproducts.

-

Solvent Optimization : Dichloromethane or THF ensures solubility and reaction efficiency.

-

Temperature Control : Reactions proceed at 0–25°C to minimize side reactions.

Stepwise Preparation of 1-Benzyl-4-(ethylsulfonyl)piperazine

Synthesis of 1-Benzylpiperazine

Procedure :

Sulfonylation with Ethylsulfonyl Chloride

Procedure :

-

Reagents : 1-Benzylpiperazine (1.0 equiv), ethylsulfonyl chloride (1.1 equiv), triethylamine (1.5 equiv), dry dichloromethane.

-

Conditions : Add ethylsulfonyl chloride dropwise at 0°C, then warm to room temperature for 6 hours.

-

Workup : Extract with NaHCO₃, dry over MgSO₄, and concentrate.

Yield : 75–80% (estimated from similar sulfonylation reactions).

Comparative Analysis of Methodologies

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF, 65°C, 14h | 89.28 | |

| Sulfonylation | EtSO₂Cl, Et₃N, CH₂Cl₂, 0°C→25°C, 6h | 75–80* | (adapted) |

*Theoretical yield based on analogous transformations.

Challenges and Optimization Strategies

Selectivity in Benzylation

Piperazine’s symmetry complicates mono-benzylation. Strategies include:

-

Stepwise Quenching : Monitoring by TLC to halt the reaction after mono-substitution.

-

Protection/Deprotection : Temporary protection of one amine (e.g., Boc groups) followed by deprotection post-benzylation.

Sulfonylation Efficiency

Ethylsulfonyl chloride’s reactivity necessitates precise control:

-

Slow Addition : Prevents exothermic side reactions.

-

Moisture Exclusion : Anhydrous conditions avoid hydrolysis of the sulfonyl chloride.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

1-Benzyl-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfonyl groups, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

1-Benzyl-4-(ethylsulfonyl)piperazine has numerous applications across various scientific domains:

Medicinal Chemistry

- Neuropharmacology : Research indicates that this compound may modulate neurotransmitter systems, particularly serotonergic and dopaminergic pathways. Its potential therapeutic effects are being explored for conditions such as depression and anxiety disorders .

- Pain Management : Studies have demonstrated that derivatives of benzylpiperazine can act as selective σ-1 receptor antagonists, showing promise in alleviating pain without causing sedation or impairing motor functions . For instance, compounds derived from benzylpiperazine have been tested in mouse models for their analgesic effects, indicating their potential use in chronic pain therapies .

Biochemical Research

- Enzyme Inhibition Studies : The compound can be utilized in assays to study enzyme inhibition mechanisms, particularly those involving fatty acid amide hydrolase (FAAH), which is relevant for treating anxiety and pain .

- Receptor Binding Studies : It serves as a valuable tool in pharmacological studies aimed at understanding receptor-ligand interactions, particularly at σ receptors .

Industrial Applications

- Synthesis of Specialty Chemicals : The compound acts as an intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications that can lead to novel compounds with desirable properties.

- Polymer Production : It is also explored for its utility in creating specialty materials and surfactants due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to affect the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. By binding to these receptors, the compound can modulate neurotransmitter release and uptake, leading to changes in neuronal activity and behavior .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Research Findings

Enzyme Inhibition :

- Piperazine derivatives with aryl sulfonyl groups exhibit strong inhibitory effects on BACE1 and PARP-1, critical targets in Alzheimer’s disease and cancer. For instance, tosyl-substituted piperazines show >50% PARP-1 inhibition at 50 µM .

- Ethylsulfonyl derivatives are less studied but may offer intermediate potency due to reduced steric bulk compared to aryl analogues.

Antimicrobial Activity: 1-Benzyl-4-(5-nitro-2-furfurylideneamino)piperazine demonstrated bactericidal effects against B. subtilis and Cl. perfringens, highlighting the role of nitro groups in disrupting microbial metabolism .

Cerebral Vasodilation :

- Benzhydryl-piperazine derivatives (e.g., cyclizine) are established vasodilators, but their sulfonyl analogues remain underexplored .

Biological Activity

1-Benzyl-4-(ethylsulfonyl)piperazine is a compound belonging to the piperazine family, characterized by its unique structure that incorporates both a benzyl group and an ethylsulfonyl group. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to neurotransmitter modulation and receptor interactions.

Chemical Structure and Properties

- Molecular Formula : C18H29N3O2S

- Molecular Weight : 351.507 Da

- Structure : The piperazine ring contains two nitrogen atoms at opposite positions, with a benzyl group attached to one nitrogen and an ethylsulfonyl group attached to the other.

1-Benzyl-4-(ethylsulfonyl)piperazine primarily interacts with the serotonergic and dopaminergic systems. Its mechanism involves binding to specific receptors, which modulates neurotransmitter release and uptake. This action is similar to other piperazine derivatives, making it a subject of interest for therapeutic applications in treating various neuropsychiatric disorders.

Antidepressant and Antipsychotic Effects

Research indicates that 1-benzyl-4-(ethylsulfonyl)piperazine may exhibit antidepressant and antipsychotic properties. Its ability to modulate serotonin and dopamine levels suggests potential efficacy in treating conditions such as depression and anxiety disorders. Studies have shown that compounds with similar structures can influence mood regulation pathways, leading to behavioral changes in preclinical models .

Pain Modulation

Recent studies have explored the use of benzylpiperazine derivatives, including 1-benzyl-4-(ethylsulfonyl)piperazine, as selective σ-1 receptor antagonists. These receptors are implicated in pain signaling pathways. For instance, compounds designed with similar scaffolds have demonstrated significant antinociceptive effects in mouse models of inflammatory pain, suggesting that 1-benzyl-4-(ethylsulfonyl)piperazine may also possess analgesic properties .

Study on σ-1 Receptor Affinity

In a study focusing on benzylpiperazine derivatives, researchers synthesized a series of compounds and evaluated their affinities towards σ-1 receptors. Notably, some derivatives exhibited high selectivity over σ-2 receptors, which is crucial for developing targeted analgesics. The findings indicated that these compounds could provide effective pain relief without significant side effects such as sedation .

Cytotoxicity Assays

Another area of investigation involved assessing the cytotoxic effects of related piperazine compounds against various cancer cell lines. For example, a derivative similar to 1-benzyl-4-(ethylsulfonyl)piperazine displayed notable cytotoxicity against BT-474 breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism involved apoptosis induction and cell cycle arrest at critical phases (sub-G1 and G2/M), highlighting the compound's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 1-Benzylpiperazine (BZP) | Piperazine derivative | Stimulant effects | Used recreationally; potential therapeutic uses |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Piperazine derivative | Antidepressant properties | Used in synthesis of antidepressants |

| 1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP) | Piperazine derivative | Psychoactive effects | Often studied in combination with BZP |

| 1-Benzyl-4-(ethylsulfonyl)piperazine | Piperazine derivative | Antidepressant, analgesic potential | Unique ethylsulfonyl group enhances activity |

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-4-(ethylsulfonyl)piperazine, and what are the critical reaction conditions to ensure high yield and purity?

The synthesis typically involves sequential functionalization of the piperazine core:

Piperazine Substitution : React piperazine with benzyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group at one nitrogen .

Sulfonylation : Introduce the ethylsulfonyl group via reaction with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselectivity at the remaining nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Critical Conditions :

Q. How is the structure of 1-Benzyl-4-(ethylsulfonyl)piperazine characterized using spectroscopic and analytical techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 3.2–3.5 ppm (piperazine protons), δ 4.3 ppm (benzyl CH₂), and δ 1.4 ppm (ethyl group) confirm substituent positions .

- ¹³C NMR : Signals at δ 45–50 ppm (piperazine carbons) and δ 135–140 ppm (aromatic carbons) validate the backbone .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the calculated mass (e.g., m/z 297.12 for C₁₃H₂₀N₂O₂S) confirms molecular formula .

- Infrared (IR) Spectroscopy : Stretching vibrations at 1150 cm⁻¹ (S=O) and 1250 cm⁻¹ (C-N) confirm functional groups .

Q. What preliminary biological screening assays are typically employed to evaluate the pharmacological potential of 1-Benzyl-4-(ethylsulfonyl)piperazine derivatives?

- Anticancer Activity :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to cisplatin .

- Cell Cycle Analysis : Flow cytometry to detect apoptosis (sub-G1 phase) or G2/M arrest .

- Neurological Targets :

- Radioligand Binding Assays : Screen for affinity to serotonin (5-HT₁A) or dopamine receptors .

- Antimicrobial Activity :

- MIC Determination : Broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. What strategies can optimize the synthesis of 1-Benzyl-4-(ethylsulfonyl)piperazine to address challenges in regioselectivity and functional group compatibility?

- Regioselective Sulfonylation : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered nitrogen .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yield by 15–20% .

- Protecting Groups : Temporarily protect the benzyl group with Boc during sulfonylation to prevent cross-reactivity .

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for 1-Benzyl-4-(ethylsulfonyl)piperazine derivatives?

- Pharmacokinetic Profiling :

- Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance .

- Assess plasma protein binding (equilibrium dialysis) to explain reduced free drug availability .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Q. What computational methods are employed to predict the binding affinity and selectivity of 1-Benzyl-4-(ethylsulfonyl)piperazine with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate interactions with tubulin (PDB: 1SA0) or 5-HT₁A receptors (PDB: 6WGT) to prioritize derivatives .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to design analogs .

- MD Simulations : Analyze binding stability over 100 ns trajectories to identify key hydrogen bonds (e.g., sulfonyl-O with Lys352) .

Q. How do structural modifications at specific positions of the piperazine ring influence the compound's pharmacokinetic properties and therapeutic index?

| Modification | Impact | Example |

|---|---|---|

| N-Benzyl Replacement | Increased lipophilicity → Enhanced BBB penetration | 4-(4-Fluorobenzyl) analog shows 2× higher brain uptake . |

| Ethylsulfonyl to Methylsulfonyl | Reduced metabolic clearance (t₁/₂ increased from 2h to 4.5h) . | Methyl analog retains 80% activity with improved stability. |

| Piperazine Ring Expansion | Lower cytotoxicity (CC₅₀ > 100 μM vs. 50 μM for parent) . | Azepane derivative maintains anticancer activity with safer profile. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.